2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

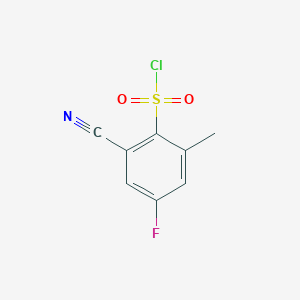

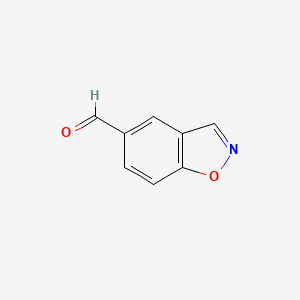

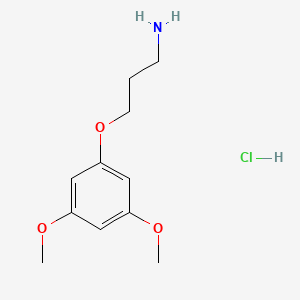

“2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O3. It is also known as "tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate" . This compound is used for research purposes.

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-4,6-dimethoxy-5-nitropyrimidine with Boc-2-(aminomethyl)morpholine-4-carboxylate in the presence of triethylamine and ethanol . The reaction mixture is heated under reflux for 4 hours, after which the ethanol is removed under reduced pressure .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.74 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not specified in the search results.科学的研究の応用

Enzymatic Interactions

Research on carbamates, esters of substituted carbamic acids, has shown their effectiveness as acetylcholinesterase (AChE) inhibitors. These compounds, including structures similar to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," have been developed for therapeutic agents and insecticides. Studies reveal that the size of alkyl substituents on the carbamoyl group significantly impacts the rate of decarbamoylation, influencing the effectiveness of AChE inhibition (Rosenberry & Cheung, 2019).

Drug Synthesis Applications

Levulinic acid (LEV), with carbonyl and carboxyl functional groups, demonstrates the potential for synthesizing various chemicals, including drugs. Derivatives of LEV, akin to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," can be used to manufacture cost-effective and cleaner drugs, showcasing the role of such compounds in reducing drug synthesis costs and simplifying production processes (Zhang et al., 2021).

Role in Drug Metabolism

Esterases play a crucial role in the metabolism of therapeutic drugs by hydrolyzing compounds containing ester, amide, and thioester bonds. This process can lead to prodrug activation or detoxification. The understanding of esterases, including those that interact with compounds similar to "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," is vital for clinical pharmacotherapy and drug development (Fukami & Yokoi, 2012).

Environmental Impact and Biocatalyst Inhibition

Carboxylic acids, like "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride," have been studied for their inhibitory effects on microbes used in the production of biofuels and chemicals. Understanding the mechanisms of inhibition by these compounds is essential for developing robust microbial strains for industrial applications (Jarboe et al., 2013).

Carboxylic Ester Hydrolases

The study of carboxylic ester hydrolases (CEHs) in bacteria provides insights into the hydrolysis of carboxylic esters to produce alcohol and acid. The understanding of these enzymes and their interaction with compounds like "2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride" is crucial for biotechnological applications, including their use in industrial processes (Oh et al., 2019).

Safety and Hazards

特性

IUPAC Name |

tert-butyl 2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYMDZCABLMKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)